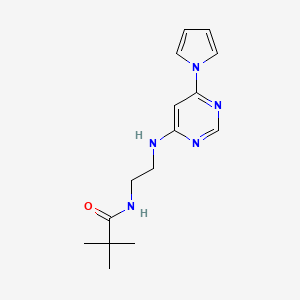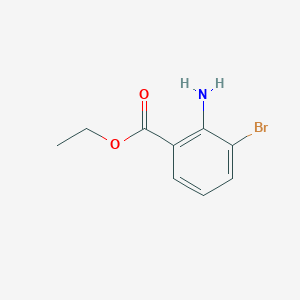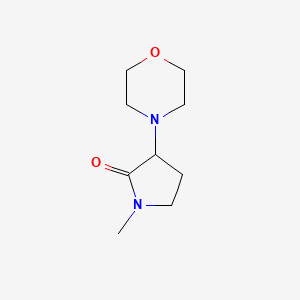
Methyl 4-(1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Methyl 4-(1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate" is a complex organic molecule that is likely to have interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was prepared by reacting methyl-4-formylbenzoate with phenylhydrazine . Similarly, the synthesis of dinuclear cyclopalladated compounds from methyl (E)-4-(benzylideneamino)benzoate involved reactions with Pd(OAc)2, leading to various products with acetato and chlorido bridge ligands . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including condensation and complexation steps.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for the compounds in the provided papers . These techniques reveal details such as dihedral angles, tautomeric structures, and intramolecular hydrogen bonding, which are crucial for understanding the stability and reactivity of the compounds. For instance, the cyclohexane rings in methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate adopt chair conformations, which is a common and stable conformation for such rings .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied using NMR spectroscopy and theoretical calculations. For example, the dinuclear cyclopalladated compounds exhibit splitting reactions with pyridine, leading to the formation of cis- and trans-N,N isomers in a dynamic equilibrium . The presence of a 2-chlorobenzyl group, as in the compound of interest, may influence the reactivity and selectivity of such reactions due to electronic and steric effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds can be predicted using quantum chemical studies and density functional theory (DFT), as seen in the analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . These studies provide information on vibrational frequencies, NMR chemical shifts, and global chemical reactivity descriptors. Additionally, the solvency effects on the energetic behavior of compounds can be examined using models like the integral equation formalism polarizable continuum model (IEF-PCM) . Such analyses are essential for understanding the stability, solubility, and potential applications of the compound .
Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Research on anticonvulsant enaminones, which are structurally related to the queried compound, highlights the significance of hydrogen bonding and crystal structures in determining their pharmacological properties. These compounds, including variants substituted with chlorobenzyl groups, show specific conformational characteristics due to hydrogen bonding, affecting their biological activities (Kubicki, Bassyouni, & Codding, 2000).
Spectroscopic Properties
Spectroscopic investigations of dihydronicotinamides, similar to the target compound, provide insights into their electronic structures and conformational dynamics. These studies, focusing on absorption and fluorescence spectroscopy, contribute to understanding the electronic interactions within these molecules, which could inform their utility in chemical and biological contexts (Fischer, Fleckenstein, & Hönes, 1988).
Calcium-Channel Antagonist Activity
Research on 1,4-dihydropyridine derivatives demonstrates their potential as calcium-channel antagonists. The structural analysis of these compounds, including their conformations and intermolecular interactions, supports their application in modulating calcium channels, relevant to cardiovascular diseases (Linden, Şafak, Şimşek, & Gündüz, 2011).
Nootropic Agents
The synthesis of specific 1,4-disubstituted 2-oxopyrrolidines and related compounds explores their potential as nootropic agents, suggesting applications in enhancing cognitive functions. These studies underline the importance of structural modifications to enhance biological efficacy and selectivity (Valenta, Urban, Taimr, & Polívka, 1994).
Antifolate Properties
The antifolate properties of specific dihydropyridine derivatives are investigated for their potential in cancer therapy. These compounds, through their inhibitory effect on dihydrofolate reductase, suggest a pathway for developing novel chemotherapeutic agents (Degraw, Christie, Colwell, & Sirotnak, 1992).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, this would refer to how it interacts with biological molecules to exert its therapeutic effects. Unfortunately, specific information about the mechanism of action of this compound was not found .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it has therapeutic potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials. Unfortunately, specific information about the future directions for this compound was not found .
properties
IUPAC Name |
methyl 4-[[1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-28-21(27)14-6-9-17(10-7-14)23-20(26)16-8-11-19(25)24(13-16)12-15-4-2-3-5-18(15)22/h2-11,13H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEAGRZYOBCUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[2-(azidomethyl)morpholin-4-yl]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2505505.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)
![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2505513.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)

![N-phenyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2505521.png)

